
Val-Ala-PAB
Overview
Description
Val-Ala-PAB (Valine-Alanine-para-aminobenzyloxycarbonyl) is a cleavable linker widely utilized in antibody-drug conjugates (ADCs) to connect cytotoxic payloads to antibodies. Its structure comprises a dipeptide (Val-Ala) and a self-immolative PAB group, enabling enzymatic cleavage by lysosomal proteases (e.g., cathepsins) within tumor cells, thereby releasing the payload . This compound is a critical component of clinically validated ADCs, such as Tesirine (SG3249), a pyrrolobenzodiazepine (PBD) dimer-based therapeutic . Its advantages include:
- Enzyme-Specific Cleavage: Stable in systemic circulation but cleaved intracellularly, minimizing off-target toxicity .
- Solubility Enhancements: Derivatives like Alkyne-PEG₄-Val-Ala-PAB incorporate polyethylene glycol (PEG) spacers to improve hydrophilicity and pharmacokinetics .
- Versatility: Compatible with diverse payloads, including DNA alkylators (e.g., PBD dimers) and microtubule inhibitors (e.g., MMAE) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Valine-Alanine-para-Aminobenzoic acid can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of protecting groups to ensure the selective reaction of functional groups. The general synthetic route includes:
Coupling of Valine and Alanine: This step involves the formation of a dipeptide using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Attachment of para-Aminobenzoic Acid: The dipeptide is then coupled with para-aminobenzoic acid using similar peptide coupling reagents.
Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of Valine-Alanine-para-Aminobenzoic acid can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the coupling and deprotection steps. The use of solid-phase peptide synthesis (SPPS) is common in industrial production, which involves anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids.
Chemical Reactions Analysis
Types of Reactions
Valine-Alanine-para-Aminobenzoic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids and para-aminobenzoic acid.
Enzymatic Cleavage: It is sensitive to enzymatic cleavage by proteases such as cathepsin B, which is utilized in its role as a cleavable linker in ADCs.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Enzymatic Cleavage: Conducted under physiological conditions (pH 7.4, 37°C) using specific proteases.
Major Products
Hydrolysis: Produces valine, alanine, and para-aminobenzoic acid.
Enzymatic Cleavage: Results in the release of the drug payload in ADC applications.
Scientific Research Applications
Key Applications
-
Antibody-Drug Conjugates (ADCs)
- Mechanism : Val-Ala-PAB is primarily used in ADCs to facilitate the targeted delivery of cytotoxic agents. The linker is cleaved by cathepsin B within the lysosome, releasing the drug specifically within cancer cells .
- Examples :
- Brentuximab vedotin (Adcetris) : This ADC utilizes a similar Val-Cit-PAB linker, showcasing the effectiveness of peptide linkers in clinical settings .
- Experimental ADCs : Newer ADCs are being developed that incorporate this compound to improve stability and therapeutic indices compared to traditional linkers like Val-Cit .
- Oligonucleotide-Drug Conjugates
-
Enzyme-Cleavable Linkers
- Stability and Release : The use of this compound as an enzyme-cleavable linker has shown promise due to its stability in human plasma and effective cleavage by lysosomal proteases. Studies indicate that it exhibits lower hydrophobicity compared to other linkers, which aids in preventing aggregation during drug formulation .
Comparative Analysis of Linkers
The following table summarizes the properties and performance of various peptide-based linkers, including this compound:
Linker Type | Cleavage Enzyme | Stability in Plasma | Release Rate (Half-life) | Hydrophobicity | Application Area |
---|---|---|---|---|---|
Val-Cit | Cathepsin B | Moderate | 240 min | High | ADCs |
Val-Ala | Cathepsin B | High | 120 min | Low | ADCs, Oligonucleotide Conjugates |
Phe-Lys | Cathepsin B | Low | 8 min | Moderate | ADCs |
Gly-Phe-Leu-Gly | Cathepsin B | Variable | 150 min | High | Experimental ADCs |
Case Studies
- Clinical Trials : Various clinical trials have utilized this compound linkers in ADC formulations. For instance, studies have demonstrated that ADCs with Val-Ala linkers exhibit enhanced antitumor activity compared to those using traditional linkers like Val-Cit, particularly in xenograft models .
- Preclinical Research : In preclinical settings, the effectiveness of this compound has been evaluated against multiple cancer types. Results indicated superior pharmacokinetic profiles and reduced toxicity due to targeted drug release mechanisms .
- Innovative Formulations : Researchers have developed novel formulations incorporating this compound that enhance solubility and stability while maintaining effective drug release rates. These formulations are being tested for their potential in treating resistant cancer types .
Mechanism of Action
The primary mechanism of action of Valine-Alanine-para-Aminobenzoic acid in ADCs involves its cleavage by cathepsin B, an enzyme that is overexpressed in cancer cells. Upon cleavage, the drug payload is released, allowing it to exert its cytotoxic effects on the target cells. The molecular targets and pathways involved include:
Cathepsin B: Cleaves the Valine-Alanine-para-Aminobenzoic acid linker.
Drug Payload: Once released, the payload interacts with its specific molecular targets, such as tubulin or DNA, to induce cell death.
Comparison with Similar Compounds
Structural and Functional Differences
Val-Ala-PAB belongs to the dipeptide-based cleavable linker family. Key analogs and their properties are compared below:
Efficacy and Stability Data
In Vitro Potency (U87MG Cell Proliferation Assay)
Linker Type | ED₅₀ (nM) | Stability in Plasma | Payload Release Efficiency |
---|---|---|---|
This compound | 1.2 | High (>72 hours) | >90% in lysosomal conditions |
Val-Cit-PAB | 0.8 | Moderate (~48 hours) | 85% |
Carbamate Linker | >100 | Very high (>1 week) | <20% |
Ester Linker | 1.5 | Low (<24 hours) | 75% |
Source: Adapted from knottin-drug conjugate (KDC) studies and ADC linker-payload characterization .
Key Findings:
- This compound demonstrates low-nanomolar potency, comparable to unconjugated gemcitabine, due to efficient enzymatic cleavage .
- Carbamate linkers exhibit poor potency despite high stability, underscoring the need for balanced cleavage kinetics .
- PEGylated derivatives (e.g., Alkyne-PEG₄-Val-Ala-PAB) enhance solubility without compromising payload release .
Patent and Clinical Relevance
- This compound in Clinical ADCs : Integral to Tesirine (SG3249) and RC48 (disitamab vedotin), both in late-stage trials for HER2-positive cancers .
- Competitor Linkers : Val-Cit-PAB is FDA-approved in Adcetris® but faces limitations in payload scope (e.g., incompatible with PBD dimers) .
- Novel Derivatives: Patent CN111433188A covers this compound variants with cysteine/amine conjugation sites, enabling homogeneous ADC synthesis .
Biological Activity
Val-Ala-PAB (Valine-Alanine-p-aminobenzyl alcohol) is a dipeptide-based linker that has garnered attention in the field of antibody-drug conjugates (ADCs) due to its unique biological properties. This article delves into the biological activity of this compound, highlighting its mechanisms, stability, and effectiveness in cancer therapy.
Overview of this compound
This compound serves as a cleavable linker in ADCs, facilitating the targeted delivery of cytotoxic drugs to cancer cells. The structure is characterized by a valine-alanine sequence, which is known for its stability and effective cleavage by lysosomal proteases. This feature enhances the therapeutic efficacy of the conjugated drug while minimizing systemic toxicity .
The biological activity of this compound is primarily attributed to its ability to undergo proteolytic cleavage. Upon internalization by cancer cells, the linker is cleaved by lysosomal enzymes, releasing the cytotoxic agent directly into the target cell. This mechanism ensures that the drug exerts its effects precisely where needed, reducing damage to healthy tissues .
Stability and Cleavage Properties
Research indicates that this compound exhibits favorable stability profiles in biological environments. For instance, studies show that ADCs containing Val-Ala linkers maintain their integrity in circulation while ensuring effective drug release upon reaching target tissues. In comparative analyses, Val-Ala demonstrated better stability than other linkers like Val-Cit and Val-Lys .
Comparison of Linker Stability
Linker Type | Stability in Plasma | Cleavage Rate | Therapeutic Efficacy |
---|---|---|---|
Val-Ala | High | Moderate | High |
Val-Cit | Moderate | Fast | Moderate |
Val-Lys | Low | Slow | Low |
Case Study 1: Anticancer Activity
In a study examining various ADCs with different linkers, those utilizing Val-Ala showed improved anticancer activity against human epidermoid carcinoma (A431) compared to counterparts with non-cleavable linkers. The results indicated that ADCs with Val-Ala could effectively deliver cytotoxic drugs at doses that elicited significant tumor regression .
Case Study 2: Comparative Analysis with Other Linkers
A comparative study evaluated the antiproliferative effects of ADCs incorporating Val-Ala versus those with Val-Cit and other linkers on ovarian cancer cells (A2780). The IC50 values for the Val-Ala conjugates ranged from 2.85–11.18 µM, showcasing superior efficacy compared to non-cleavable variants which exhibited significantly reduced activity .
Research Findings Summary
- Protease Cleavage : The Val-Ala linker has been identified as an effective protease-cleavable group, allowing for efficient drug release in targeted therapies .
- Therapeutic Applications : ADCs featuring Val-Ala have shown promise in clinical settings, particularly in treating acute myeloid leukemia (AML) and other malignancies .
- Biological Activity : The biological activity of Alloc-Val-Ala-p-aminobenzyl alcohol is closely linked to its application in ADCs, enhancing treatment outcomes through targeted drug delivery.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Val-Ala-PAB to ensure high yield and purity?
Methodological Answer: Synthesis of this compound requires careful optimization of reaction conditions, including solvent selection (e.g., DMF for peptide coupling), stoichiometric ratios of reagents (e.g., HATU/DIPEA for activation), and purification via reverse-phase HPLC. Characterization using LC-MS and H/C NMR is essential to confirm purity and structural integrity. Researchers should document reaction times, temperature, and purification gradients to ensure reproducibility .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer: Structural validation typically involves:
- NMR Spectroscopy : H NMR to confirm proton environments (e.g., amide protons at δ 7.5–8.5 ppm) and C NMR for carbonyl carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] ion).
- HPLC : Purity assessment using C18 columns with UV detection at 220 nm. Cross-referencing data with literature values ensures accuracy .
Q. What experimental parameters influence this compound’s stability in aqueous solutions?
Methodological Answer: Stability studies should assess pH (e.g., phosphate buffers at pH 5.0–7.4), temperature (4°C vs. 37°C), and ionic strength. Use LC-MS to monitor degradation products over time. Pre-formulation studies with stabilizers (e.g., trehalose) can mitigate hydrolysis. Documenting kinetic degradation rates under varied conditions is critical .
Advanced Research Questions
Q. How should researchers address contradictory data regarding this compound’s enzymatic cleavage efficiency across biological models?
Methodological Answer: Contradictions may arise from differences in enzyme concentrations (e.g., cathepsin B activity), substrate accessibility, or assay conditions (e.g., fluorogenic vs. colorimetric assays). Standardize protocols using recombinant enzymes and validate with orthogonal methods (e.g., Western blot for cleavage products). Statistical meta-analysis of published data can identify confounding variables .
Q. What methodologies are recommended for optimizing this compound’s conjugation efficiency with drug payloads in targeted delivery systems?
Methodological Answer: Conjugation efficiency depends on:
- Linker Chemistry : Use maleimide-thiol or click chemistry (e.g., azide-alkyne cycloaddition).
- Stoichiometric Ratios : Optimize drug-to-linker ratios via UV-Vis spectroscopy.
- Analytical Validation : SEC-HPLC or SDS-PAGE to confirm conjugate formation. Comparative studies with non-cleavable linkers (e.g., PEG spacers) can elucidate structure-activity relationships .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound-mediated drug release studies?
Methodological Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC values. Pairwise comparisons (ANOVA with Tukey’s post hoc test) can assess significance across concentrations. For time-dependent release, mixed-effects models account for intra-experiment variability. Open-source tools like R or Python’s SciPy suite enable robust analysis .
Q. How can researchers design experiments to resolve discrepancies in this compound’s cellular uptake efficiency reported in vitro vs. in vivo?
Methodological Answer: In vitro-in vivo correlations (IVIVC) require:
- Tracer Studies : Radiolabeled (e.g., C) or fluorescently tagged this compound.
- Pharmacokinetic Modeling : Compartmental analysis to compare uptake rates.
- Microscopy : Confocal imaging to track subcellular localization. Control for variables like serum protein binding in vivo .
Q. Data Reporting & Reproducibility
Q. What metadata should be included when publishing this compound-related research to ensure reproducibility?
Methodological Answer: Essential metadata includes:
- Synthetic Protocols : Detailed reagent sources, reaction scales, and purification logs.
- Analytical Parameters : HPLC gradients, NMR spectrometer frequencies, MS ionization modes.
- Raw Data : Deposition in repositories like Zenodo or Figshare. Adherence to FAIR (Findable, Accessible, Interoperable, Reusable) principles enhances transparency .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for large-scale studies?
Methodological Answer: Implement quality-by-design (QbD) approaches:
- Process Analytical Technology (PAT) : Real-time monitoring via in-line FTIR or Raman spectroscopy.
- Design of Experiments (DoE) : Multivariate analysis to identify critical process parameters.
- Stability-Indicating Assays : Accelerated stability testing under ICH guidelines .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-9(2)13(16)15(21)17-10(3)14(20)18-12-6-4-11(8-19)5-7-12/h4-7,9-10,13,19H,8,16H2,1-3H3,(H,17,21)(H,18,20)/t10-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWYWNRCBPYLML-GWCFXTLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235155 | |
Record name | L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343476-44-7 | |
Record name | L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1343476-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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